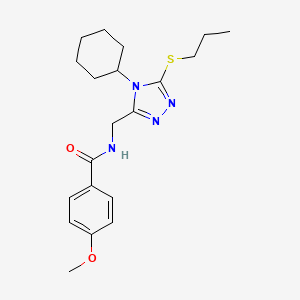

![molecular formula C8H15NO4S B2775612 Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate CAS No. 2219379-79-8](/img/structure/B2775612.png)

Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

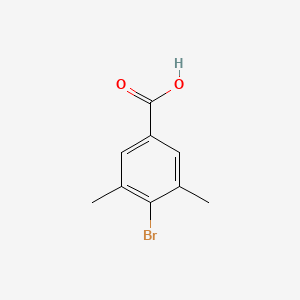

Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate is a chemical compound with the CAS Number: 2219379-79-8 . It has a molecular weight of 221.28 . The IUPAC name for this compound is tert-butyl 2-((methyl-(methylene)sulfinyl)amino)-2-oxoacetate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate is 1S/C8H15NO4S/c1-8(2,3)13-7(11)6(10)9-14(4,5)12/h4H2,1-3,5H3,(H,9,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis

Tert-butyl {[dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl}formate is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Chemiluminescence

One study detailed the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, emphasizing the thermally stable and base-induced chemiluminescence properties of these compounds. This research provides insight into the synthesis route and potential applications in chemiluminescence studies (Watanabe et al., 2010).

Environmental Degradation and Treatment

Another significant application is in the environmental degradation of methyl tert-butyl ether (MTBE) by the UV/H2O2 process, producing tert-butyl formate among the primary byproducts. This study sheds light on the oxidative degradation pathways and potential environmental impacts of MTBE, a common gasoline additive (Stefan et al., 2000).

Zinc Coordination Chemistry

Research on zinc coordination chemistry described the synthesis and reaction of zinc hydride complexes with CO2 to form zinc formate complexes. This study is pivotal for understanding the interactions and potential applications of zinc in carbon dioxide capture and conversion processes (Brown et al., 2014).

Molecular Structure Investigations

The gas-phase structure of tert-butyl formate was investigated using electron diffraction and theoretical calculations, providing valuable information on the molecular structure and the effects of substituents on its properties (Takeuchi et al., 1998).

Advanced Oxidation Technologies for Water Treatment

A study on the application of advanced oxidation technologies for the degradation of common fuel oxygenates, including tert-butyl formate, highlighted the effectiveness of photocatalytic ozonation in removing these compounds from water. This research contributes to the development of water treatment technologies aimed at reducing pollution from fuel additives (Mehrjouei et al., 2012).

properties

IUPAC Name |

tert-butyl 2-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4S/c1-8(2,3)13-7(11)6(10)9-14(4,5)12/h1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABAKMBCILYJPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)N=S(=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 2-((dimethyl(oxo)-l6-sulfanylidene)amino)-2-oxoacetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

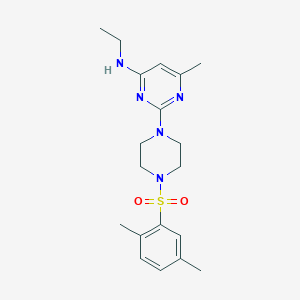

![6-{[2-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-2-oxoethyl]thio}-N-[2-(3,4-dimethoxyphenyl)ethyl]benzimidazo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2775529.png)

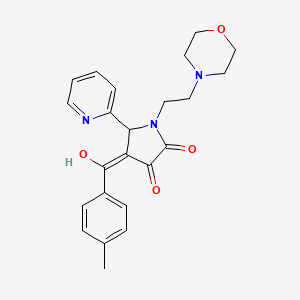

![N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2775533.png)

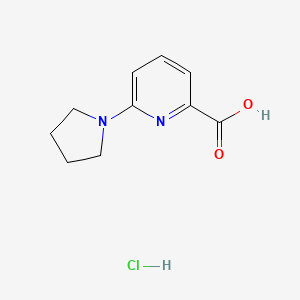

![N,N,3-trimethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxamide](/img/structure/B2775534.png)

![N~4~-(4-ethylbenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2775537.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2775544.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2775545.png)

![4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2775552.png)